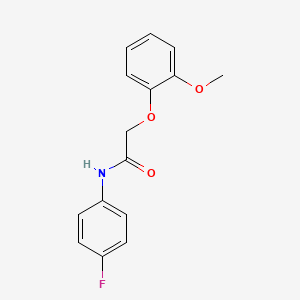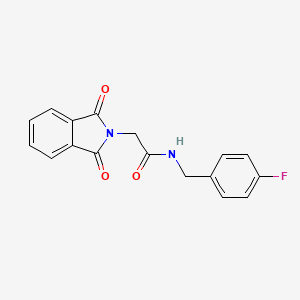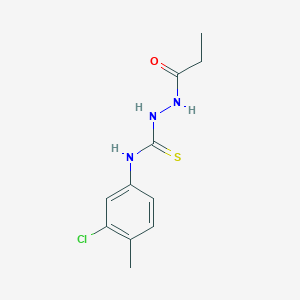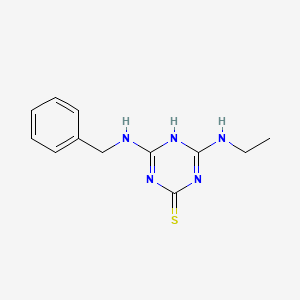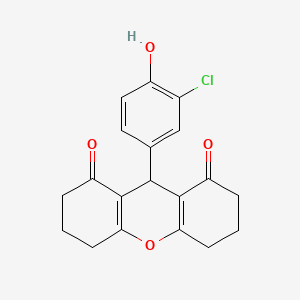
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, commonly known as Clitorin, is a natural compound that has been found in various plant species. Clitorin has attracted scientific interest due to its potential therapeutic applications, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of Clitorin is not yet fully understood. However, studies have shown that Clitorin can induce apoptosis, or programmed cell death, in cancer cells. Clitorin has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Clitorin has been found to have several biochemical and physiological effects. Studies have shown that Clitorin can reduce the expression of certain genes that are involved in cancer cell proliferation. Clitorin has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, Clitorin has been found to have antioxidant properties, which can help to prevent oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Clitorin in lab experiments is that it is a natural compound, which means that it is less likely to have toxic side effects than synthetic compounds. Additionally, Clitorin has been found to be effective against various types of cancer, which makes it a promising candidate for further research.
One limitation of using Clitorin in lab experiments is that it is not yet fully understood how it works. Further research is needed to fully understand the mechanism of action of Clitorin. Additionally, the synthesis of Clitorin can be challenging, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Clitorin. One area of research is to further understand the mechanism of action of Clitorin. This could involve studying the effects of Clitorin on different types of cancer cells and identifying the specific enzymes and genes that are affected by Clitorin.
Another area of research is to investigate the potential therapeutic applications of Clitorin in combination with other anti-cancer drugs. This could involve studying the effects of Clitorin in combination with chemotherapy or radiation therapy.
Finally, research could focus on the development of new synthesis methods for Clitorin that are more efficient and cost-effective. This could help to make Clitorin more widely available for research purposes and could also make it more accessible for potential therapeutic applications.
Conclusion:
Clitorin is a natural compound that has attracted scientific interest due to its potential therapeutic applications, particularly in the treatment of cancer. While the mechanism of action of Clitorin is not yet fully understood, research has shown that it has anti-tumor properties and can inhibit the growth of cancer cells. Further research is needed to fully understand the potential of Clitorin as a therapeutic agent and to develop more efficient synthesis methods.
Méthodes De Synthèse
Clitorin can be synthesized from 3-chloro-4-hydroxybenzaldehyde and dimedone using a one-pot reaction. The reaction involves the condensation of the two compounds in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure Clitorin.
Applications De Recherche Scientifique
Clitorin has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that Clitorin has anti-tumor properties and can inhibit the growth of cancer cells. Clitorin has been found to be effective against various types of cancer, including breast, lung, and liver cancer.
Propriétés
IUPAC Name |
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c20-11-9-10(7-8-12(11)21)17-18-13(22)3-1-5-15(18)24-16-6-2-4-14(23)19(16)17/h7-9,17,21H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIDOPRASAVXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=C(C=C4)O)Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)

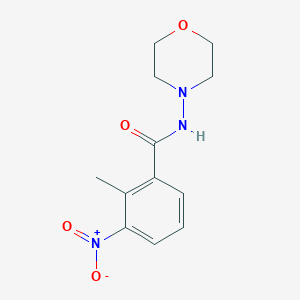
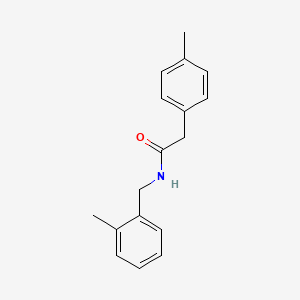

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
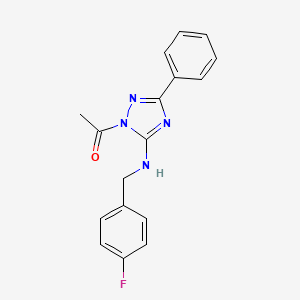
![2-[(4-chlorophenyl)thio]-N-(1-propyl-1H-tetrazol-5-yl)acetamide](/img/structure/B5740906.png)
